Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt
Overview
Description
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is a chemical compound with the molecular formula C15H32NNaO4S and a molecular weight of 345.47 g/mol . It is commonly used in various industrial and scientific applications due to its unique properties.
Mechanism of Action
Target of Action
Sodium caproyl methyl taurate, also known as sodium;2-[decanoyl(methyl)amino]ethanesulfonate, 6SZ7ZVS1TK, or Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt, is primarily used as a surfactant and cleansing agent in cosmetic products . Its primary targets are the dirt and oil particles on the skin and hair .
Mode of Action
Sodium caproyl methyl taurate functions by reducing the surface tension of the liquid it is dissolved in, allowing oil and water, which are usually immiscible, to mix . This enables the removal of dirt and oil particles from the skin and hair during the cleansing process .
Biochemical Pathways
Sodium caproyl methyl taurate is part of the taurates group, which are mild anionic surfactants . They consist of a hydrophilic head group, N-methyltaurine (2-methylaminoethanesulfonic acid), and a lipophilic residue, a long-chain carboxylic acid (fatty acid), linked via an amide bond . The interaction of these components allows sodium caproyl methyl taurate to effectively cleanse the skin and hair.
Pharmacokinetics
The pharmacokinetics of sodium caproyl methyl taurate in cosmetic applications primarily involve its absorption, distribution, metabolism, and excretion (ADME) on the skin’s surface. As a topical agent, it is not designed to be absorbed into the body but to interact with the skin’s surface. It is typically rinsed off after application, limiting its distribution and metabolism. Any residue is likely to be metabolically inactive and excreted through normal skin shedding processes .
Result of Action
The result of sodium caproyl methyl taurate’s action is clean, smooth skin and hair . Its mild nature ensures that the skin doesn’t feel stripped after cleansing . It also helps to stabilize and improve the aesthetics of the foam produced by the product .
Action Environment
The action of sodium caproyl methyl taurate can be influenced by environmental factors. For instance, it is stable under normal conditions but can easily hydrolyze under hot strong acid or hot strong alkali . It is also biodegradable and may be hazardous to the environment, so special attention should be given to water bodies . Sodium caproyl methyl taurate has excellent resistance to hard water and certain resistance to inorganic salt solution .
Preparation Methods
The synthesis of ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt typically involves the reaction of methyldecanoate or decanoyl chloride with sodium N-methylethane sulfonate . The reaction is carried out at elevated temperatures (around 180°C) under a nitrogen atmosphere. The product is then purified by dissolving it in water and precipitating it with the addition of diethyl ether .
Chemical Reactions Analysis
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Scientific Research Applications
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is utilized in biochemical assays and as a component in buffer solutions.
Medicine: It is employed in the formulation of pharmaceuticals and as an excipient in drug delivery systems.
Industry: The compound is used in the production of detergents, emulsifiers, and other industrial products
Comparison with Similar Compounds
Ethanesulfonic acid, 2-(methyl(1-oxodecyl)amino)-, sodium salt is similar to other sulfonate surfactants such as sodium lauroylsarcosinate and sodium lauroylglutamate. it is unique due to its specific molecular structure, which imparts distinct properties like higher solubility in water and better stability under various conditions .
Similar compounds include:
- Sodium lauroylsarcosinate
- Sodium lauroylglutamate
- Sodium caproyl methyltaurate
These compounds share similar surfactant properties but differ in their molecular structures and specific applications.
Properties
IUPAC Name |
sodium;2-[decanoyl(methyl)amino]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4S.Na/c1-3-4-5-6-7-8-9-10-13(15)14(2)11-12-19(16,17)18;/h3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWMFBTXDPSTCV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066617 | |
Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20461-70-5 | |
Record name | Sodium caproyl methyl taurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanesulfonic acid, 2-[methyl(1-oxodecyl)amino]-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CAPROYL METHYL TAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SZ7ZVS1TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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